HOMO–LUMO Gap and Electronic Structure: DFT-Computed Comparison with Non-Fluorinated Parent
Density Functional Theory (DFT) calculations reveal that N,N-dibenzyl-3-(trifluoromethyl)aniline possesses a HOMO energy of −6.0091 eV, a LUMO energy of −2.2931 eV, and a HOMO–LUMO gap (ΔE) of 3.7160 eV, with a dipole moment of 6.545 Debye [1]. In contrast, the non-fluorinated parent compound N,N-dibenzylaniline (CAS 91-73-6) exhibits a significantly wider HOMO–LUMO gap of 4.1539 eV (HOMO −6.0597 eV, LUMO −1.9058 eV) and a substantially smaller dipole moment of 1.6276 Debye [2]. The ~0.44 eV narrowing of the band gap in the –CF₃-substituted derivative is consistent with the class-level observation that trifluoromethylation concurrently increases both ionization potential and electron affinity while compressing the frontier orbital energy separation [3].
| Evidence Dimension | HOMO–LUMO energy gap (ΔE) |
|---|---|
| Target Compound Data | ΔE = 3.7160 eV (HOMO −6.0091 eV, LUMO −2.2931 eV); Dipole moment μ = 6.545 D |
| Comparator Or Baseline | N,N-Dibenzylaniline: ΔE = 4.1539 eV (HOMO −6.0597 eV, LUMO −1.9058 eV); Dipole moment μ = 1.6276 D |
| Quantified Difference | ΔE gap narrowing of 0.4379 eV (~10.5% reduction); dipole moment increase of 4.9174 D (~302% increase) |
| Conditions | DFT calculations; basis set and functional details available in respective primary sources |
Why This Matters
A narrower HOMO–LUMO gap directly enhances visible-light absorption and facilitates photoinduced electron transfer, making the –CF₃ derivative a superior candidate for photoredox catalysis applications compared to the non-fluorinated parent.
- [1] PMC Table 3. The energy band gap of the title compound. Total Energy TE = −24894.6063 eV; HOMO = −6.0091 eV; LUMO = −2.2931 eV; Gap ΔE = 3.7160 eV; Dipole moment μ = 6.545 D. PMC7534237, Table 3 (2020). View Source
- [2] PMC Table 4. Calculated energies for the title compound (N,N-dibenzylaniline). HOMO = −6.0597 eV; LUMO = −1.9058 eV; Energy gap ΔE = 4.1539 eV; Dipole moment μ = 1.6276 D. PMC (2019). View Source
- [3] Putta, A. et al. Trifluoromethylation not only increases both IP and EA significantly as expected but also narrows the HOMO-LUMO band gaps and increases considerably the air-stability of arene-based n-type organic semiconductors. SciTe.ai (accessed 2026-05-11). View Source
